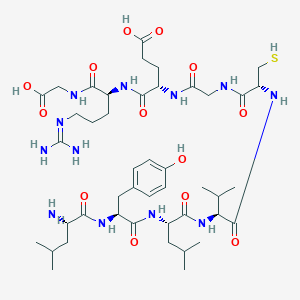
Gly-Gly-Gly-PEG4-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gly-Gly-Gly-PEG4-azide is a cleavable linker used in the synthesis of antibody-drug conjugates. It is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. It can also undergo strain-promoted alkyne-azide cycloaddition reactions with molecules containing DBCO or BCN groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gly-Gly-Gly-PEG4-azide is synthesized through a series of chemical reactions involving the coupling of glycine residues with polyethylene glycol and azide groups. The synthesis typically involves the use of protecting groups to ensure selective reactions at specific sites. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts such as copper sulfate for the azide-alkyne cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizersThe final product is purified using techniques like high-performance liquid chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Gly-Gly-Gly-PEG4-azide primarily undergoes click chemistry reactions, including:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC)
- Strain-promoted alkyne-azide cycloaddition (SPAAC)
Common Reagents and Conditions
CuAAC: Copper sulfate, sodium ascorbate, and alkyne-containing molecules.
SPAAC: DBCO or BCN-containing molecules.
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are used in the synthesis of antibody-drug conjugates and other bioconjugates .
Wissenschaftliche Forschungsanwendungen
Gly-Gly-Gly-PEG4-azide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and tracking of biomolecules.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of advanced materials and nanotechnology
Wirkmechanismus
Gly-Gly-Gly-PEG4-azide functions as a cleavable linker in antibody-drug conjugates. The azide group allows for selective conjugation with alkyne-containing molecules through click chemistry reactions. This enables the precise attachment of therapeutic agents to antibodies, facilitating targeted delivery to specific cells or tissues. The cleavable nature of the linker ensures the release of the therapeutic agent at the target site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Gly-Gly-Gly-PEG4-alkyne
- Gly-Gly-Gly-PEG4-DBCO
- Gly-Gly-Gly-PEG4-BCN
Uniqueness
Gly-Gly-Gly-PEG4-azide is unique due to its azide group, which allows for versatile click chemistry reactions. This makes it highly valuable in the synthesis of antibody-drug conjugates and other bioconjugates, providing a reliable and efficient method for targeted delivery of therapeutic agents .
Eigenschaften
Molekularformel |
C16H31N7O7 |
|---|---|
Molekulargewicht |
433.46 g/mol |
IUPAC-Name |
2-amino-N-[2-[[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C16H31N7O7/c17-11-14(24)20-13-16(26)21-12-15(25)19-1-3-27-5-7-29-9-10-30-8-6-28-4-2-22-23-18/h1-13,17H2,(H,19,25)(H,20,24)(H,21,26) |
InChI-Schlüssel |
XKWKEPSEKGSYSV-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCOCCN=[N+]=[N-])NC(=O)CNC(=O)CNC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,2S,4R,6S,8S,9R,10S,11R,12R,13S)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B12412009.png)
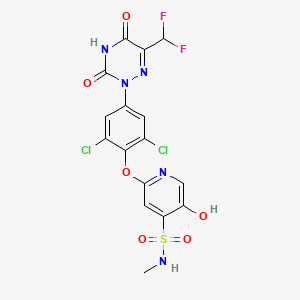
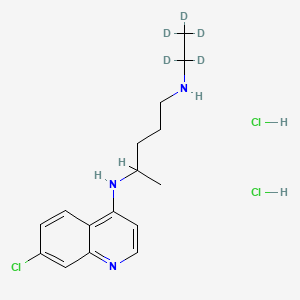

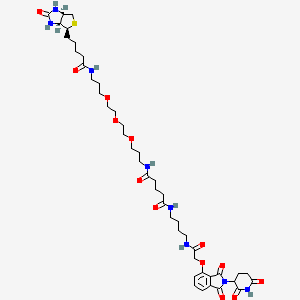
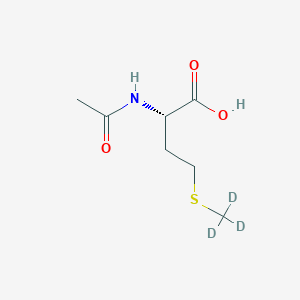

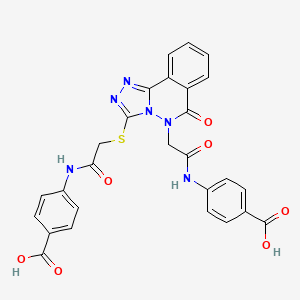
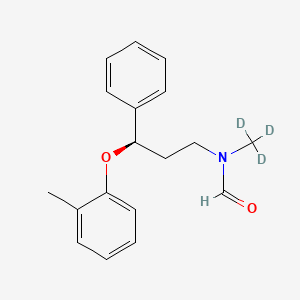
![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)


